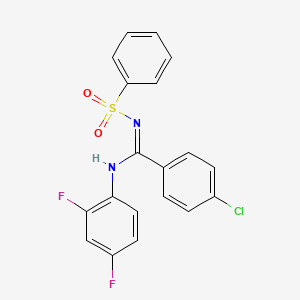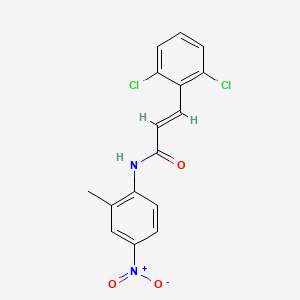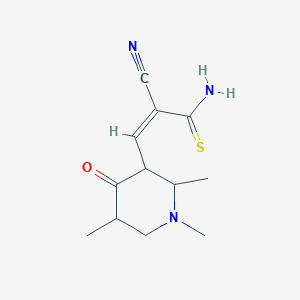
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as DPC-681, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carboximidamides and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit the expression of certain genes that are involved in cell proliferation and survival. In addition, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to induce the expression of genes that are involved in apoptosis. Furthermore, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to inhibit the production of certain inflammatory cytokines, which play a role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and has minimal toxicity. However, one of the limitations of using 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One of the areas of interest is its potential use in combination therapy for cancer treatment. It has been suggested that 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be used in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the treatment of viral infections. Further studies are needed to determine the exact mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide with N-phenylcarboximidoyl chloride in the presence of a base. The reaction proceeds via an intermediate, which is then treated with hydrochloric acid to obtain the final product. The synthesis method of 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. In cancer research, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 4-chloro-N-(2,4-difluorophenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been found to inhibit the replication of the influenza virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2S/c20-14-8-6-13(7-9-14)19(23-18-11-10-15(21)12-17(18)22)24-27(25,26)16-4-2-1-3-5-16/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLEWGEPJDXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5458165.png)
![3-{[(2,6-dimethylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5458170.png)
![6-(2,3-dihydro-1H-inden-1-ylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5458175.png)

![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5458183.png)
![6-[3-allyl-4-(benzyloxy)-5-methoxybenzylidene]-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5458198.png)
![N-(3,4-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458213.png)
![N-ethyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5458214.png)
methyl]-4-methylbenzenesulfonamide](/img/structure/B5458217.png)
![9-(4-methoxy-2-methylbenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5458223.png)
![6-(3-hydroxypiperidin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5458231.png)

![N-(4-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5458250.png)